2-Propanone, 1-[4-(methylsulfonyl)phenyl]-
Description
Contextual Significance in Modern Organic Synthesis
Aryl ketones, including phenylpropanones, are fundamental building blocks in modern organic synthesis. Their importance stems from the reactivity of the carbonyl group, which allows for a multitude of chemical transformations, and the stability of the aromatic ring, which serves as a scaffold for constructing more complex molecular architectures.
Historically, the primary method for synthesizing aryl ketones has been the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction where an aromatic ring reacts with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.org While effective for many substrates, this classic reaction has limitations, including the need for stoichiometric amounts of the catalyst and a lack of compatibility with many functional groups. sigmaaldrich.comorganic-chemistry.org
The limitations of traditional methods have spurred the development of more advanced and versatile synthetic strategies. Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of substituted aryl ketones. organic-chemistry.org A highly relevant modern approach is the α-arylation of ketones, which involves the direct coupling of a ketone enolate with an aryl halide. organic-chemistry.org This method allows for the formation of a carbon-carbon bond at the α-position of the carbonyl group. Significant research has been dedicated to the selective mono-α-arylation of simple and abundant ketones like acetone (B3395972), providing a direct route to compounds such as the title molecule. organic-chemistry.orgsemanticscholar.org These modern techniques offer greater functional group tolerance, milder reaction conditions, and higher selectivity, making them indispensable tools for constructing complex pharmaceutical intermediates and other fine chemicals. organic-chemistry.org
Overview of Academic Research Trajectories for 1-[4-(Methylsulfonyl)phenyl]propanone Analogues
While direct academic literature on 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- is limited, a substantial body of research exists for its close structural analogues. This research is overwhelmingly driven by the pursuit of efficient synthetic routes to high-value pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) that act as selective COX-2 inhibitors. The 4-(methylsulfonyl)phenyl moiety is a key pharmacophore found in several of these drugs, including Celecoxib, Rofecoxib, and Etoricoxib.
A prominent research trajectory focuses on the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone , a key intermediate in the manufacture of Etoricoxib. google.comgoogle.com Numerous studies describe its synthesis via palladium-catalyzed α-arylation, coupling a substituted acetylpyridine with a 4-halophenyl methyl sulfone. google.com This research highlights the drive to optimize reaction conditions, catalyst systems, and ligands to achieve high yields and purity for industrial-scale production.
Another significant area of research involves analogues for the synthesis of Firocoxib, another COX-2 inhibitor. The relevant intermediates include 2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone (B123755) and its α-brominated derivative, 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone (B124566) . chemicalbook.comlookchem.comchemicalbook.com Synthetic strategies for these compounds often involve the oxidation of the corresponding methylthio (-SCH₃) precursor to the methylsulfonyl (-SO₂CH₃) group, followed by further functionalization. chemicalbook.com The brominated analogue serves as a versatile intermediate, with the bromine atom acting as a leaving group for subsequent coupling reactions to build the final drug molecule. lookchem.com
Collectively, the research on these analogues demonstrates a clear trend: the development of robust, scalable, and efficient synthetic methodologies for producing complex molecules where the 4-(methylsulfonyl)phenyl ketone scaffold is a critical component.
Scope and Delimitation of Research Focus
This article focuses exclusively on the chemical nature, synthesis, and characterization of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]-. Given the scarcity of literature pertaining directly to this specific molecule, the discussion of synthetic methods and potential properties will be informed by established chemical principles and detailed findings from the extensive research on its close structural analogues. The primary goal is to provide a scientifically grounded overview of this compound from the perspective of an organic chemist.
This article will not discuss any pharmacological, toxicological, or administrative information. The content is strictly limited to the chemical synthesis and properties of the compound and its derivatives within an academic and research context.
Detailed Research Findings
Due to the limited direct research on 2-Propanone, 1-[4-(methylsulfonyl)phenyl]-, its synthesis can be projected from well-established methodologies for analogous structures. The most logical and modern approach would be the palladium-catalyzed α-arylation of acetone.
This reaction would couple acetone with an aryl halide, specifically a 4-halophenyl methyl sulfone (e.g., 1-bromo-4-(methylsulfonyl)benzene or 1-chloro-4-(methylsulfonyl)benzene). Research by Stradiotto, Lundgren, Kwong, and others has demonstrated that with the appropriate choice of palladium catalyst, phosphine (B1218219) ligand, and base, acetone can be selectively mono-arylated in good to excellent yields. organic-chemistry.orgorganic-chemistry.org
A typical reaction scheme would be:
CH₃C(O)CH₃ + X-C₆H₄-SO₂CH₃ → [Pd Catalyst, Ligand, Base] → CH₃C(O)CH₂-C₆H₄-SO₂CH₃ + HX
(where X = Cl, Br, I)
The table below summarizes typical conditions developed for the mono-α-arylation of acetone with various aryl halides, which would be applicable for the synthesis of the title compound.
| Parameter | Typical Reagents and Conditions | Reference |
| Palladium Source | Pd(OAc)₂, [Pd₂(dba)₃], or palladium precatalysts | organic-chemistry.org |
| Ligand | Phosphine-based ligands (e.g., Mor-DalPhos, XantPhos) | organic-chemistry.org |
| Base | Strong, non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄) | organic-chemistry.orgorganic-chemistry.org |
| Solvent | Acetone (acting as both reagent and solvent), or inert solvents like 1,4-dioxane (B91453) or toluene (B28343) | organic-chemistry.org |
| Temperature | Typically elevated temperatures (e.g., 80-110 °C) | organic-chemistry.org |
This synthetic route is highly versatile and tolerates a wide range of functional groups, making it superior to classical Friedel-Crafts approaches for this particular target molecule. The electron-withdrawing nature of the methylsulfonyl group would deactivate the aromatic ring towards traditional electrophilic acylation, further favoring the cross-coupling strategy.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-8(11)7-9-3-5-10(6-4-9)14(2,12)13/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQOZTXVLHNXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633065 | |
| Record name | 1-[4-(Methanesulfonyl)phenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88356-97-2 | |
| Record name | 1-[4-(Methanesulfonyl)phenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 1 4 Methylsulfonyl Phenyl Propanone Derivatives
Reactions Involving the Carbonyl Group
The carbonyl group of 1-[4-(methylsulfonyl)phenyl]propanone is a primary site for chemical reactions, readily undergoing nucleophilic additions and participating in condensation and cyclization reactions to form a diverse range of heterocyclic and open-chain compounds.
Nucleophilic Addition Reactions
The electrophilic carbon of the carbonyl group in 1-[4-(methylsulfonyl)phenyl]propanone is susceptible to attack by various nucleophiles. The electron-withdrawing methylsulfonyl group at the para-position enhances the electrophilicity of the carbonyl carbon, thereby facilitating these reactions.
Common nucleophilic addition reactions include:
Reduction Reactions: The reduction of the carbonyl group leads to the formation of the corresponding secondary alcohol, 1-[4-(methylsulfonyl)phenyl]propan-1-ol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). youtube.comchemguide.co.uk The general reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide.
Grignard Reactions: The addition of Grignard reagents (RMgX) to the carbonyl group provides a route to tertiary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, forming a new carbon-carbon bond. Subsequent acidic workup yields the tertiary alcohol. libretexts.orgyoutube.com It is crucial that the reaction is carried out under anhydrous conditions as Grignard reagents are strong bases and will react with acidic protons, such as those from water or alcohols. libretexts.orglumenlearning.com
Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an alkene. This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the carbonyl carbon to form a betaine (B1666868) intermediate. This intermediate then collapses to form an oxaphosphetane, which subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.orgyoutube.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org
Table 1: Examples of Nucleophilic Addition Reactions
| Reaction Type | Nucleophile/Reagent | Product |
| Reduction | Sodium Borohydride (NaBH₄) | 1-[4-(Methylsulfonyl)phenyl]propan-1-ol |
| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | 2-[4-(Methylsulfonyl)phenyl]butan-2-ol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-[4-(Methylsulfonyl)phenyl]-1-propene |
Condensation and Cyclization Reactions
1-[4-(Methylsulfonyl)phenyl]propanone and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through condensation and subsequent cyclization reactions. These reactions often involve the initial formation of an intermediate by reaction of the carbonyl group with a binucleophilic reagent.
Synthesis of Pyrimidines: Pyrimidine derivatives can be synthesized from 1-[4-(methylsulfonyl)phenyl]propanone. For instance, reaction with appropriate reagents can lead to the formation of 2-(4-methylsulfonylphenyl)pyrimidines. nih.gov These reactions are significant in medicinal chemistry due to the biological activities associated with pyrimidine-containing molecules. mdpi.com
Synthesis of Benzodiazepines: 1,5-Benzodiazepines can be synthesized through the condensation of o-phenylenediamines with ketones. nih.govijtsrd.com While direct synthesis from 1-[4-(methylsulfonyl)phenyl]propanone is plausible, related syntheses often involve derivatives. For example, 1,4-benzodiazepine (B1214927) derivatives can be synthesized via intramolecular C-N bond coupling of precursors derived from related amino ketones. nih.gov
Synthesis of Pyrazolopyrimidines: Novel pyrazolo[1,5-a]pyrimidine (B1248293) ring systems bearing a phenylsulfonyl moiety have been synthesized. These syntheses can involve multifunctional building blocks derived from the corresponding acetophenone (B1666503), such as 3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one, which then react with aminopyrazole derivatives. nih.gov
Transformations of the Methylsulfonyl Moiety
The methylsulfonyl group is a key functional group that significantly influences the reactivity of the entire molecule. Its stability and strong electron-withdrawing character are central to the chemical behavior of 1-[4-(methylsulfonyl)phenyl]propanone derivatives.
Stability and Chemical Resistance Studies
The methylsulfonyl group is known for its high stability under a wide range of reaction conditions. It is generally resistant to both acidic and basic hydrolysis. This chemical robustness allows for a wide variety of chemical transformations to be carried out on other parts of the molecule without affecting the sulfonyl group. This stability is a key reason for its prevalence in medicinal chemistry, where metabolic stability is often a desirable trait.
Role as an Electron-Withdrawing Group in Reaction Kinetics
The methylsulfonyl group is a powerful electron-withdrawing group, a property that has a profound impact on the reaction rates and mechanisms of reactions involving the 1-[4-(methylsulfonyl)phenyl]propanone scaffold.
Activation of the Carbonyl Group: The strong inductive and resonance effects of the para-methylsulfonyl group withdraw electron density from the phenyl ring and, consequently, from the propanone side chain. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This activation leads to faster reaction rates for nucleophilic addition reactions compared to unsubstituted acetophenone.
Influence on the Phenyl Ring: The electron-withdrawing nature of the methylsulfonyl group deactivates the phenyl ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution.
Reactivity of the Substituted Phenyl Ring
The presence of both the propanone and the methylsulfonyl groups on the phenyl ring dictates its reactivity in substitution reactions. Both are electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position relative to both substituents.
Conversely, the strong electron-withdrawing character of these substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, a good leaving group must be present on the ring, typically a halide. The electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution. nih.govrsc.org
While specific studies on the halogenation or nitration of 1-[4-(methylsulfonyl)phenyl]propanone were not found, Friedel-Crafts acylation of phenyl methyl sulfone is a known reaction. nih.gov This suggests that under forcing conditions, electrophilic substitution on the deactivated ring of 1-[4-(methylsulfonyl)phenyl]propanone might be possible, with the substitution expected to occur at the positions meta to both the acyl and sulfonyl groups.
Electrophilic Aromatic Substitution Patterns
The aromatic ring of 1-[4-(methylsulfonyl)phenyl]propan-2-one possesses two substituents that influence the regioselectivity and rate of electrophilic aromatic substitution (EAS) reactions. Both the methylsulfonyl group (-SO2CH3) and the acetylmethyl group (-CH2COCH3) are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. wikipedia.orgwikipedia.org
The deactivating nature of these substituents is due to their inductive and resonance effects, which decrease the electron density of the phenyl ring, making it less nucleophilic. organicchemistrytutor.com Consequently, harsher reaction conditions are typically required for electrophilic substitution compared to benzene.
Both the methylsulfonyl and the acetylmethyl groups are meta-directors. organicchemistrytutor.com This is because the carbocation intermediates (sigma complexes) formed during ortho or para attack are destabilized by the adjacent electron-withdrawing groups. In contrast, the intermediate formed during meta attack is less destabilized. Therefore, electrophiles will preferentially add to the positions meta to both the methylsulfonyl and the acetylmethyl groups. Given the para-substitution pattern of the starting material, all available positions on the ring are ortho to one of the deactivating groups, which will strongly disfavor electrophilic aromatic substitution reactions.
Functional Group Interconversions on the Aromatic System
Functional group interconversions on the aromatic system of 1-[4-(methylsulfonyl)phenyl]propanone derivatives can be challenging due to the stability of the methylsulfonyl group. However, several transformations are possible, primarily involving the reduction of the sulfone or ketone moieties, or the conversion of the sulfone into other functional groups via cross-coupling reactions.
The methylsulfonyl group can be reduced to the corresponding arene under specific catalytic conditions. For instance, cobalt-catalyzed reductions using alkylmagnesium reagents have been shown to effectively convert aryl sulfones to arenes. researchgate.netresearchgate.net Nickel-catalyzed reductions have also been reported, although they may require directing groups for high efficiency. researchgate.net
Aryl sulfones can also serve as coupling partners in various transition-metal-catalyzed cross-coupling reactions, which involve the cleavage of the C-S bond. For example, palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfones with boronic acids can form biaryl compounds. chemrxiv.org This allows for the replacement of the methylsulfonyl group with a variety of aryl or alkyl substituents.
The ketone functional group can undergo standard reduction reactions. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Clemmensen or Wolff-Kishner reduction conditions can be employed to reduce the ketone completely to an alkyl group.
Table 1: Selected Functional Group Interconversions
| Functional Group | Transformation | Reagents/Conditions | Product |
|---|---|---|---|
| Aryl Methyl Sulfone | Reduction to Arene | Cobalt catalyst, Alkylmagnesium reagent | Aryl derivative |
| Aryl Methyl Sulfone | Suzuki-Miyaura Coupling | Pd catalyst, Boronic acid, Base | Biaryl derivative |
| Ketone | Reduction to Alcohol | NaBH4 or LiAlH4 | Secondary alcohol |
| Ketone | Reduction to Alkane | Zn(Hg), HCl (Clemmensen) or H2NNH2, KOH (Wolff-Kishner) | Alkyl derivative |
Alpha-Carbon Reactivity in Substituted Propanones
The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is a key site of reactivity in ketones like 1-[4-(methylsulfonyl)phenyl]propan-2-one. The hydrogens attached to the alpha-carbon (alpha-hydrogens) are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. libretexts.orgncert.nic.in This acidity allows for the formation of enolates, which are potent nucleophiles and key intermediates in a variety of reactions. sketchy.com
Nucleophilic Substitution Reactions at the Alpha-Carbon
The alpha-carbon of 1-[4-(methylsulfonyl)phenyl]propanone derivatives can undergo nucleophilic substitution, typically proceeding through an initial halogenation step. libretexts.org In the presence of an acid or base catalyst, ketones can be halogenated at the alpha-position with reagents like bromine (Br2), chlorine (Cl2), or N-bromosuccinimide (NBS).
For instance, the bromination of 2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone (B123755) with a brominating agent like NBS results in the formation of 2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone (B124566).
The resulting α-halo ketone is a versatile intermediate for nucleophilic substitution reactions. The halogen atom at the alpha-position enhances the electrophilicity of the carbon, making it susceptible to attack by a wide range of nucleophiles in an SN2-type reaction. jove.comup.ac.za It is important to use less basic nucleophiles in these reactions to avoid competing elimination reactions. jove.comjove.com
Table 2: Nucleophilic Substitution at the Alpha-Carbon
| Starting Material | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1-[4-(methylsulfonyl)phenyl]propan-2-one derivative | Alpha-Halogenation | Br2, Cl2, or NBS | α-Halo ketone derivative |
| α-Halo ketone derivative | Nucleophilic Substitution (SN2) | Various nucleophiles (e.g., R-OH, R-SH, CN-) | α-Substituted ketone derivative |
Elimination Reactions Leading to Unsaturated Ketones
Derivatives of 1-[4-(methylsulfonyl)phenyl]propan-2-one can undergo elimination reactions to form α,β-unsaturated ketones, also known as enones. These conjugated systems are valuable synthetic intermediates. psiberg.comwikipedia.org
One common pathway to enones is the dehydration of β-hydroxy ketones, which can be formed via an aldol (B89426) reaction. youtube.comlibretexts.org Although this involves an initial addition reaction, the subsequent elimination is a key transformation. The dehydration is typically catalyzed by acid or base. libretexts.orgjove.com
Alternatively, elimination can occur from an α-substituted ketone. For example, α-halo ketones can undergo dehydrohalogenation in the presence of a base to yield an enone. This reaction can compete with nucleophilic substitution, particularly with sterically hindered or strongly basic nucleophiles. Under certain basic conditions, β-elimination is a known pathway for compounds like 2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone, leading to the formation of α,β-unsaturated ketones. Another method for the synthesis of enones from saturated ketones is through selenoxide elimination. psiberg.com
Table 3: Elimination Pathways to Unsaturated Ketones
| Pathway | Intermediate | Conditions | Product |
|---|---|---|---|
| Dehydration | β-Hydroxy ketone | Acid or base catalysis, heat | α,β-Unsaturated ketone |
| Dehydrohalogenation | α-Halo ketone | Base | α,β-Unsaturated ketone |
| Selenoxide Elimination | α-Phenylseleno ketone | Oxidation (e.g., H2O2) | α,β-Unsaturated ketone |
Advanced Analytical Characterization in Chemical Research
Chromatographic Separations for Purity Assessment and Impurity Profiling4.3.1. High-Performance Liquid Chromatography (HPLC)Specific HPLC methods, including column type, mobile phase composition, flow rate, and retention time for the analysis of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]-, have not been published.
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)
The chromatographic behavior of "2-Propanone, 1-[4-(methylsulfonyl)phenyl]-" is crucial for its identification, purification, and quantification in various chemical matrices. Both Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) serve as fundamental techniques for these purposes. While specific, detailed research findings on the chromatographic analysis exclusively for this compound are not extensively documented in publicly accessible literature, its structural characteristics as an aromatic ketone sulfone allow for the determination of appropriate analytical methodologies.
Gas Chromatography (GC)
Gas chromatography is a premier technique for separating and analyzing volatile and thermally stable compounds. For a compound like "2-Propanone, 1-[4-(methylsulfonyl)phenyl]-", GC analysis would be contingent on its volatility and thermal stability. Given its molecular weight and the presence of polar functional groups (ketone and sulfonyl), a high-temperature setup would likely be necessary.
The analysis would typically employ a capillary column with a specific stationary phase. A mid-polarity phase, such as one containing phenyl and methyl polysiloxane groups, would be a suitable choice to achieve effective separation based on the compound's polarity and boiling point. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern.
Typical GC Parameters:
Column: A capillary column (e.g., 30 m x 0.25 mm) would be appropriate.
Stationary Phase: A mid-polarity phase like 5% Phenyl Methylpolysiloxane is often used for aromatic compounds.
Injector Temperature: A temperature between 250-280°C would be typical to ensure complete volatilization.
Oven Program: A temperature gradient program, for instance, starting at 150°C and ramping up to 300°C, would be employed to ensure good peak shape and resolution.
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is an essential and rapid technique for monitoring reaction progress, identifying compounds, and determining purity. For "2-Propanone, 1-[4-(methylsulfonyl)phenyl]-", TLC would be performed on plates coated with a polar adsorbent, most commonly silica (B1680970) gel.
The separation is based on the compound's affinity for the stationary phase versus the mobile phase. Due to the polar sulfonyl and ketone groups, the compound is expected to be moderately polar. Therefore, a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or acetone) would be effective. The ratio of these solvents would be optimized to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for clear separation. Visualization of the compound on the TLC plate can be accomplished under UV light (at 254 nm), as the phenyl group allows for UV absorbance, appearing as a dark spot on a fluorescent background.
| Parameter | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
|---|---|---|
| Stationary Phase | 5% Phenyl Methylpolysiloxane | Silica Gel 60 F254 |
| Mobile Phase / Carrier Gas | Helium or Nitrogen | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Detection Method | Flame Ionization (FID) or Mass Spec (MS) | UV Light (254 nm) |
| Key Metric | Retention Time (min) | Retention Factor (Rf) |
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) present in a compound. This data is critical for confirming the empirical and molecular formula of a newly synthesized or isolated substance. For "2-Propanone, 1-[4-(methylsulfonyl)phenyl]-", the molecular formula is established as C₁₀H₁₂O₃S.
Based on this formula and the atomic weights of its constituent elements, the theoretical elemental composition can be calculated precisely. This theoretical data serves as a benchmark against which experimental results, typically obtained from combustion analysis, are compared. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
The molecular weight of the compound is 212.26 g/mol . The expected elemental percentages are derived from this value.
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 56.60% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.70% |
| Oxygen | O | 15.999 | 3 | 47.997 | 22.61% |
| Sulfur | S | 32.06 | 1 | 32.06 | 15.10% |
| Total | 212.263 | 100.00% |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei. Methods such as Density Functional Theory (DFT) are commonly employed to determine the electronic structure and energetics of organic molecules like 2-Propanone, 1-[4-(methylsulfonyl)phenyl]-. nih.govscispace.com These calculations can predict a variety of molecular properties that are crucial for assessing stability and reactivity.
Key computed electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. scispace.com The molecular electrostatic potential (MEP) map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and sulfonyl groups are expected to be the most electron-rich sites, while the surrounding carbon and sulfur atoms are electron-deficient. Thermochemical parameters, such as the heat of formation, can also be calculated to evaluate the molecule's thermodynamic stability. rsc.org
Table 1: Illustrative Calculated Electronic and Energetic Properties Note: These values are representative theoretical predictions for an aromatic sulfone-ketone based on common computational methods (e.g., DFT B3LYP/6-31G) and are intended for illustrative purposes.*
| Property | Illustrative Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 to -9.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 6.5 to 8.5 eV | Correlates with chemical stability and reactivity. scispace.com |
| Dipole Moment | 3.5 to 5.0 Debye | Measures the overall polarity of the molecule. |
| Heat of Formation (Gas Phase) | -350 to -400 kJ/mol | Represents the enthalpy change upon formation from constituent elements. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. For 2-Propanone, 1-[4-(methylsulfonyl)phenyl]-, this involves mapping the potential energy surface (PES) for reactions involving its key functional groups—the ketone and the sulfone. By identifying the lowest energy path from reactants to products, chemists can understand the reaction's feasibility and predict its outcome.
A critical aspect of this modeling is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The structure of a transition state is transient and cannot be isolated experimentally, but it can be precisely calculated using quantum chemical methods. The energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the rate of the reaction.
For instance, the nucleophilic addition to the carbonyl carbon is a characteristic reaction of ketones. Computational modeling could be used to simulate the approach of a nucleophile, calculate the structure of the resulting tetrahedral transition state, and determine the activation energy for the process. This allows for a quantitative comparison of reaction rates with different nucleophiles or under various conditions.
Table 2: Hypothetical Reaction Coordinate Profile for Nucleophilic Addition to the Carbonyl Group Note: The following table provides a conceptual illustration of the relative energies along a reaction coordinate for a typical ketone, not specific experimental or calculated data for the title compound.
| Species | Description | Illustrative Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | Ketone + Nucleophile | 0 (Reference) |
| Transition State | Highest energy point; partial bond formation | +50 to +80 |
| Intermediate | Tetrahedral alkoxide species | -20 to -40 |
| Products | Final addition product (after protonation) | -50 to -100 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static. Due to the rotation around single bonds, flexible molecules like 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- can exist in multiple shapes, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. researchgate.net
This is typically done by systematically rotating the molecule's dihedral angles—specifically around the Ar-S, Ar-CH₂, and CH₂-C(O) bonds—and calculating the potential energy at each step to generate a potential energy surface scan. researchgate.net The minima on this surface correspond to stable conformations. researchgate.netresearchgate.net
Table 3: Illustrative Conformational Analysis of Key Dihedral Angles Note: This table presents hypothetical low-energy conformers based on the rotation around key single bonds. Relative energies are illustrative and would be determined via specific quantum chemical calculations.
| Conformer | Dihedral Angle C(Aryl)-C(H₂)-C(O)-C(H₃) | Dihedral Angle C(Aryl)-S-C(H₃)-H | Illustrative Relative Energy (kJ/mol) | Description |
|---|---|---|---|---|
| A | ~180° (anti) | ~60° (gauche) | 0 (Global Minimum) | Most stable, extended conformation. |
| B | ~60° (gauche) | ~60° (gauche) | +4 to +8 | Higher energy due to steric interaction. |
| C | ~180° (anti) | ~180° (anti) | +6 to +10 | Higher energy conformation of the sulfonyl group. |
Prediction and Analysis of Spectroscopic Properties
Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. numberanalytics.comresearchgate.net By calculating properties related to how a molecule interacts with electromagnetic radiation, its theoretical spectra can be generated.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These calculations provide theoretical chemical shifts for each nucleus, which, after scaling, can be compared with experimental spectra to confirm structural assignments. github.ionih.gov
Infrared (IR) Spectroscopy: Quantum chemical calculations can determine the vibrational frequencies of a molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). The resulting theoretical IR spectrum, particularly the characteristic stretching frequencies of the C=O (carbonyl) and S=O (sulfonyl) groups, can be directly compared to an experimental IR spectrum to identify key functional groups. mdpi.com
Table 4: Typical Experimental vs. Illustrative Predicted Spectroscopic Data Note: Experimental values are typical ranges for the given functional groups. Predicted values are illustrative of what would be obtained from computational methods (e.g., DFT) and require scaling for direct comparison.
| Spectroscopy Type | Functional Group / Atom | Typical Experimental Value | Illustrative Calculated Value |
|---|---|---|---|
| ¹H NMR | Aryl-H | 7.5 - 8.0 ppm | 7.6 - 8.1 ppm |
| -CH₂- (alpha to C=O) | 3.8 - 4.2 ppm | 3.9 - 4.3 ppm | |
| -SO₂-CH₃ | 3.0 - 3.3 ppm | 3.1 - 3.4 ppm | |
| -CO-CH₃ | 2.1 - 2.4 ppm | 2.2 - 2.5 ppm | |
| IR | C=O Stretch | 1710 - 1730 cm⁻¹ | 1750 - 1780 cm⁻¹ (unscaled) |
| SO₂ Asymmetric & Symmetric Stretch | 1300-1350 & 1140-1160 cm⁻¹ | 1330-1380 & 1160-1190 cm⁻¹ (unscaled) |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural features with its chemical reactivity or other properties. This approach is particularly useful for predicting the behavior of new or untested compounds based on data from a series of related molecules.
The process involves two main steps:
Descriptor Calculation: A large number of numerical values, or "molecular descriptors," are calculated to represent the molecule's structure. These can be derived from the 2D structure (topological descriptors), 3D structure (geometrical descriptors), or from quantum chemical calculations (electronic descriptors).
Model Building: A mathematical model is created using statistical techniques (like multiple linear regression or machine learning) to find a correlation between a set of descriptors and an observed property (e.g., reaction rate, chromatographic retention time).
For 2-Propanone, 1-[4-(methylsulfonyl)phenyl]-, a QSRR model could be developed within a series of substituted phenyl sulfones to predict their efficacy in a particular reaction or their behavior in an analytical system. The sulfone group is a polar moiety known to influence properties like solubility and metabolic stability, making it a key feature for descriptor-based modeling. researchgate.net
Table 5: Examples of Molecular Descriptors for QSRR Studies Note: This table lists categories of descriptors that would be calculated for the title compound to build a QSRR model.
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Electron donating/accepting ability, overall polarity. |
| Topological | Molecular Connectivity Index | Atom connectivity and branching of the molecular skeleton. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | The size and shape of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/hydrophilicity of the molecule. |
Applications in Chemical Science and Materials Innovation
Intermediates in Complex Organic Synthesis
The presence of a ketone, an activated methylene (B1212753) group, and a sulfonyl group provides multiple reaction sites, allowing 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- to serve as a key component in the construction of intricate molecular architectures.
Precursors for Advanced Organic Scaffolds
In the field of organic synthesis, the development of diverse molecular scaffolds is crucial for exploring new chemical spaces and discovering novel functionalities. 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- functions as a potent precursor for such scaffolds, primarily by acting as a synthetic equivalent of a 1,3-dicarbonyl compound. The sulfonyl group is an excellent leaving group and activates the adjacent methylene group, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is harnessed to build complex carbocyclic and heterocyclic frameworks that form the core of many functional molecules.
Building Blocks for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- is a particularly useful building block for nitrogen- and oxygen-containing heterocycles. rsc.org Its role as a 1,3-dielectrophile surrogate is exemplified in the synthesis of pyrazoles and isoxazoles.
Pyrazole (B372694) Synthesis: Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are readily synthesized through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. rsc.org In this context, 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- reacts with various hydrazines (e.g., hydrazine hydrate, phenylhydrazine) to yield highly substituted pyrazoles. researchgate.nettuwien.ac.at The reaction proceeds via initial condensation to form a hydrazone, followed by an intramolecular cyclization and elimination of the sulfonyl group to form the aromatic pyrazole ring.
Isoxazole (B147169) Synthesis: Similarly, isoxazoles, which are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other, can be prepared. The classical synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). researchgate.netresearchgate.net 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- serves as the three-carbon component, reacting with hydroxylamine to generate the isoxazole scaffold regioselectively. radtech-europe.comsirah.cominstras.com This reaction provides a reliable route to isoxazoles bearing a methyl group at the 5-position and a 4-(methylsulfonyl)phenylmethyl substituent at the 3-position.
The following table summarizes these key synthetic transformations:
| Heterocyclic Scaffold | Reactant | Resulting Core Structure |
|---|---|---|
| Pyrazole | Hydrazine (or its derivatives) | Substituted Pyrazole Ring |
| Isoxazole | Hydroxylamine | Substituted Isoxazole Ring |
Role in the Synthesis of Pharmacologically Relevant Molecules (as intermediates)
The pyrazole scaffold, readily accessible from 2-Propanone, 1-[4-(methylsulfonyl)phenyl]-, is a "privileged structure" in medicinal chemistry, appearing in numerous drugs. Most notably, it forms the core of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors.
COX-1 and COX-2 are enzymes that mediate the synthesis of prostaglandins, which are involved in both physiological functions and inflammatory responses. Selective COX-2 inhibitors were developed to reduce inflammation and pain with fewer gastrointestinal side effects than traditional NSAIDs. Drugs like Celecoxib contain a central pyrazole ring substituted with aryl groups.
By providing an efficient pathway to construct the central pyrazole ring, 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- acts as a critical intermediate for the synthesis of analogues and novel derivatives in this pharmacologically significant class. Its use allows for the introduction of the necessary substituents required for selective binding to the COX-2 enzyme active site.
Development of Specialty Chemicals
Beyond its role in complex organic synthesis, the reactivity of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- has been explored in the context of materials science and industrial chemistry.
Photoinitiators and UV-Curable System Components
Photoinitiators are compounds that, upon absorption of light (typically UV), generate reactive species such as free radicals or cations. These species then initiate polymerization reactions, a process known as UV curing, which is widely used for inks, coatings, and adhesives.
Compounds belonging to the ketosulfone class have been investigated as Type I photoinitiators, which undergo unimolecular bond cleavage upon irradiation to form radicals. radtech-europe.com The mechanism involves the cleavage of the carbon-sulfur bond upon photoexcitation, generating both an acyl radical and a sulfonyl radical. Both of these radical species can initiate the polymerization of monomers like acrylates. The efficiency and properties of the photoinitiation process can be tuned by modifying the structure of the ketosulfone. While specific performance data for 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- is not extensively detailed, its structural class (β-ketosulfones) is recognized for its potential in photoinitiator applications.
Laser Dye Materials and Optoelectronic Applications
Laser dyes are complex organic compounds used as the gain medium in dye lasers. These molecules must possess specific photophysical properties, including strong absorption at the pump laser wavelength, high fluorescence quantum yield, and good photostability. While compounds with similar structural motifs, such as chalcones derived from related acetophenones, have been investigated as potential laser dye materials, there is limited information in the scientific literature to suggest that 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- itself is used for laser dye or optoelectronic applications.
Contributions to Advanced Materials Science
The inherent characteristics of the aryl sulfone group, such as high thermal stability, oxidative resistance, and rigidity, make it a valuable component in the design of advanced materials. The presence of this functional group in 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- suggests its potential as a building block or intermediate for materials intended for high-performance applications. Research into analogous structures often highlights their role in creating materials with enhanced mechanical and thermal properties.
While direct polymerization of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- has not been a primary focus of reported research, its derivatives and structurally similar compounds serve as important precursors and intermediates in the synthesis of specialized polymers and resins.
A notable related compound, 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone (B124566), is recognized as a valuable intermediate in organic synthesis. lookchem.com This brominated derivative provides a reactive site that can be exploited for further chemical modifications, potentially leading to the creation of monomers suitable for polymerization or for incorporation into existing polymer backbones to impart specific properties. The synthesis of this bromo-derivative often starts from 2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone (B123755), highlighting the foundational role of the core structure.
Furthermore, a structurally analogous compound, 4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine, which differs by the oxidation state of the sulfur (methylsulfanyl vs. methylsulfonyl) and a morpholine (B109124) substitution, is utilized as a photoinitiator in the polymerization of UV-curable resins and coatings. This application underscores the potential of the core phenyl propanone structure in initiating polymerization reactions, a critical step in the production of a wide array of resins. Photoinitiators are crucial in industries that rely on rapid curing processes, such as in printing and coatings. The mechanism typically involves the generation of free radicals upon exposure to UV light, which then initiate the cross-linking of monomers to form a solid polymer network.
The broader class of compounds known as 2-propanones are employed in the chemical industry for the production of key polymer precursors like bisphenol A (BPA), which is a monomer for polycarbonate plastics and epoxy resins. This general use of 2-propanone structures in creating robust and versatile polymers provides a contextual basis for the potential utility of more complex derivatives like 2-Propanone, 1-[4-(methylsulfonyl)phenyl]-.
The exploration of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- and its derivatives extends to the development of functional materials, where specific chemical functionalities lead to desired physical or chemical properties. The methylsulfonyl group attached to the phenyl ring is a key feature, as it is a strong electron-withdrawing group that can influence the electronic properties of the molecule and any subsequent materials derived from it.
Research into compounds with similar structural features often targets applications in medicinal chemistry and the synthesis of specialty chemicals. lookchem.com For instance, the brominated derivative, 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone, is noted for its potential in the synthesis of complex organic molecules, which could include functional dyes, electronic materials, or components for agrochemicals. lookchem.com The reactivity of the bromine atom allows for the introduction of various other functional groups, paving the way for the creation of a diverse range of materials with tailored properties.
The table below summarizes the key compounds mentioned and their roles, illustrating the relationships and potential applications within materials science.
| Compound Name | CAS Number | Role in Materials Science |
| 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- | 53207-59-3 | Precursor for derivatives used in synthesis. |
| 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone | 189955-79-1 | Intermediate for specialty chemicals and materials. |
| 4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine | 146441-08-9 | Photoinitiator for UV-curable resins. |
| 2-Methyl-1-[4-(methylsulfanyl)phenyl]-1-propanone | 53207-58-2 | Precursor in the synthesis of photoinitiators. |
While the direct application of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- in advanced materials is an area that warrants further investigation, the established utility of its derivatives and structurally related compounds provides a strong indication of its potential as a valuable component in the synthesis of novel polymers, resins, and functional materials. Future research may focus on leveraging its unique combination of a ketone and an aryl sulfone group to design materials with bespoke thermal, electronic, and mechanical properties.
Future Research Directions and Emerging Areas
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's increasing emphasis on green chemistry is driving research towards more sustainable methods for synthesizing aryl sulfones, including 2-Propanone, 1-[4-(methylsulfonyl)phenyl]-. Traditional synthetic routes often rely on harsh reagents and volatile organic solvents, leading to significant environmental concerns. rsc.org Future research will likely focus on the following areas:
Alternative Solvent Systems: The use of deep eutectic solvents (DESs) and ionic liquids is a promising avenue for replacing conventional organic solvents. rsc.orggoogle.com These solvents offer advantages such as low volatility, high thermal stability, and recyclability, making them environmentally friendly alternatives. rsc.org
Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that minimize or eliminate the use of metal catalysts is a key goal. rsc.org This reduces the risk of heavy metal contamination in the final products and simplifies purification processes. Research into microwave-assisted organic synthesis and electrochemical methods could provide viable catalyst-free alternatives. organic-chemistry.org
| Synthetic Approach | Key Features | Potential Advantages |
| Deep Eutectic Solvents (DESs) | Use of biodegradable and low-cost components. | Recyclability, reduced use of volatile organic compounds (VOCs). rsc.org |
| Ionic Liquids | Non-toxic and easy work-up procedures. | Recyclability and potentially good yields. google.com |
| Electrochemical Synthesis | Utilizes electricity to drive chemical reactions. | Convenient, environmentally friendly, and can be performed under mild conditions. organic-chemistry.org |
| Microwave-Assisted Synthesis | Rapid heating and shorter reaction times. | Increased reaction rates, higher yields, and often cleaner reactions. organic-chemistry.org |
Exploration of Novel Catalytic Systems for Chemo-, Regio-, and Stereoselective Transformations
The development of new catalytic systems is crucial for unlocking the full synthetic potential of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]-. The presence of multiple reactive sites in the molecule necessitates catalysts that can precisely control the outcome of chemical transformations.
Chemoselectivity: Future research will focus on catalysts that can selectively target either the ketone or the methylsulfonyl group, or the aromatic ring, allowing for a wider range of functionalization. For instance, palladium-catalyzed cross-coupling reactions could be further explored for selective C-C and C-N bond formation. nih.gov
Regioselectivity: The development of catalysts that can direct reactions to a specific position on the aromatic ring or the aliphatic side chain is a significant area of interest. This is particularly important for the synthesis of complex pharmaceutical intermediates.
Stereoselectivity: For reactions that generate chiral centers, the development of enantioselective catalysts is paramount. This is critical for the synthesis of single-enantiomer drugs, as different enantiomers can have vastly different biological activities. Research into chiral ligands for transition metal catalysts and organocatalysis will be instrumental in this area. nih.gov
Recent advances in Selectfluor-promoted reactions of aryl methyl ketones suggest new possibilities for the transformation of the propanone side chain. organic-chemistry.orgresearchgate.netnih.govfigshare.com Additionally, the use of samarium iodide-based reagents has shown promise for the regio- and diastereoselective reduction of related allylic sulfones, which could be adapted for stereoselective transformations of derivatives of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]-. nih.gov
Uncovering Unexplored Reactivity Patterns of the Methylsulfonylphenylpropanone Core
While the fundamental reactivity of ketones and aryl sulfones is well-established, the interplay of these functional groups within the 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- scaffold may lead to novel and unexpected chemical behavior. Future research will aim to uncover these unique reactivity patterns.
Cascade Reactions: The proximity of the ketone and the activated aromatic ring could be exploited to design novel cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. This can significantly increase synthetic efficiency.
Reactions involving the Methylsulfonyl Group: While often considered a stable and electron-withdrawing group, the methylsulfonyl moiety can participate in certain chemical transformations. Exploring its potential as a leaving group or its ability to direct reactions at specific positions on the aromatic ring could lead to new synthetic methodologies.
Photoredox Catalysis: The application of visible-light-induced photoredox catalysis could unveil new reaction pathways for the functionalization of the methylsulfonylphenylpropanone core under mild conditions. rsc.org
Design and Synthesis of New Functional Materials with Tuned Properties
The robust nature of the aryl sulfone linkage makes it an attractive component for high-performance polymers and other functional materials. The 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- molecule can serve as a versatile building block for the synthesis of novel materials with tailored properties.
High-Performance Polymers: Incorporation of the 4-(methylsulfonyl)phenyl moiety into polymer backbones can enhance their thermal stability, mechanical strength, and chemical resistance. researchgate.net Research into new polymerization methods and the synthesis of copolymers with other functional monomers could lead to materials with applications in aerospace, electronics, and membrane technology. researchgate.net
Organic Electronics: The electron-deficient nature of the methylsulfonylphenyl group suggests potential applications in organic electronics, such as in the design of n-type organic semiconductors for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biomaterials: The biocompatibility of polysulfones makes them suitable for various biomedical applications. Functionalized derivatives of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- could be used to create new biocompatible polymers for drug delivery systems, medical implants, and tissue engineering scaffolds.
| Material Class | Potential Properties | Potential Applications |
| High-Performance Polymers | Excellent thermal stability, high glass transition temperatures. researchgate.net | Gas separation membranes, advanced composites. researchgate.net |
| Organic Semiconductors | Tunable electronic properties. | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). |
| Biomaterials | Biocompatibility, chemical resistance. | Medical device components, controlled-release drug formulations. |
Advanced Mechanistic Studies for Comprehensive Reaction Understanding
A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future research will employ a combination of experimental and computational techniques to elucidate the intricate details of reactions involving 2-Propanone, 1-[4-(methylsulfonyl)phenyl]-.
In-situ Spectroscopic Techniques: The use of advanced spectroscopic methods, such as in-situ NMR and IR spectroscopy, will allow for the real-time monitoring of reactions, providing valuable insights into the formation and transformation of reaction intermediates.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be increasingly used to model reaction pathways, predict transition state energies, and explain the origins of chemo-, regio-, and stereoselectivity. mdpi.comacs.org This can significantly accelerate the optimization of reaction conditions and the design of new catalysts.
Kinetic Studies: Detailed kinetic analysis of key reactions will provide quantitative data on reaction rates and the influence of various parameters, such as catalyst loading, temperature, and substrate concentration. This information is crucial for scaling up reactions from the laboratory to an industrial setting.
By pursuing these future research directions, the scientific community can continue to unlock the vast potential of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- and its derivatives, leading to innovations in synthetic chemistry, materials science, and beyond.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
